molecular formula C7H4N4O4 B6160163 4,6-dinitro-1H-1,3-benzodiazole CAS No. 32046-80-3

4,6-dinitro-1H-1,3-benzodiazole

Cat. No.: B6160163
CAS No.: 32046-80-3
M. Wt: 208.1
InChI Key:
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Description

4,6-Dinitro-1H-1,3-benzodiazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with nitro groups at the 4 and 6 positions.

Preparation Methods

The synthesis of 4,6-dinitro-1H-1,3-benzodiazole typically involves the nitration of 1H-1,3-benzodiazole. One common method includes the reaction of 1H-1,3-benzodiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition .

Industrial production methods may involve similar nitration processes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

4,6-Dinitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 4,6-diamino-1H-1,3-benzodiazole, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

4,6-Dinitro-1H-1,3-benzodiazole has several applications in scientific research:

Comparison with Similar Compounds

4,6-Dinitro-1H-1,3-benzodiazole can be compared with other nitro-substituted heterocycles, such as:

    4,6-Dinitro-1H-1,3-benzoxazole: Similar in structure but contains an oxygen atom in place of one nitrogen atom. It exhibits different reactivity and applications.

    4,6-Dinitro-1H-1,3-benzothiazole: Contains a sulfur atom instead of one nitrogen atom, leading to distinct chemical properties and uses.

    4,6-Dinitro-1H-1,3-benzimidazole:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a versatile compound for various applications .

Properties

CAS No.

32046-80-3

Molecular Formula

C7H4N4O4

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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